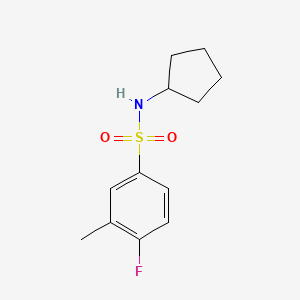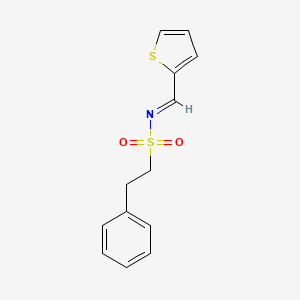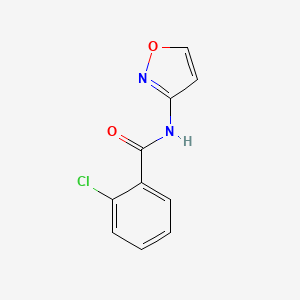
3-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the acrylamide family and has a molecular weight of 348.34 g/mol.
Wirkmechanismus
The mechanism of action of 3-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acrylamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for cell survival. This leads to the induction of apoptosis in cancer cells and the prevention of neuronal death in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Some of the most notable effects of this compound include:
1. Induction of apoptosis in cancer cells
2. Prevention of neuronal death in the brain
3. Inhibition of bacterial growth
4. Reduction of inflammation
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acrylamide in lab experiments is its potent anticancer properties. This makes it an ideal compound for studying the mechanisms of cancer cell death and developing new cancer treatments. However, one of the main limitations of using this compound is its potential toxicity. Careful handling and disposal of this compound are necessary to prevent any adverse effects on lab personnel and the environment.
Zukünftige Richtungen
There are several future directions for the research of 3-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acrylamide. Some of the most promising directions include:
1. Developing new cancer treatments based on the anticancer properties of this compound
2. Studying the neuroprotective properties of this compound and its potential applications in the treatment of neurodegenerative disorders
3. Investigating the antibacterial properties of this compound and its potential applications in the development of new antibiotics
4. Conducting further studies to understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent anticancer, neuroprotective, and antibacterial properties make it an ideal compound for studying the mechanisms of cell death and developing new treatments for various diseases. However, careful handling and disposal of this compound are necessary to prevent any adverse effects on lab personnel and the environment.
Synthesemethoden
The synthesis of 3-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acrylamide involves the condensation of 4-fluoroacetophenone and 2-methyl-5-nitrobenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then purified through recrystallization using ethanol.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. Some of the most notable applications of this compound include:
1. Cancer Research: this compound has been shown to have potent anticancer properties. It has been found to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes that are essential for cancer cell survival.
2. Neuroscience Research: This compound has been studied for its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. It has been found to have neuroprotective properties and can prevent the death of neurons in the brain.
3. Antibacterial Research: this compound has been shown to have antibacterial properties and can inhibit the growth of various bacterial strains.
Eigenschaften
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c1-11-2-8-14(19(21)22)10-15(11)18-16(20)9-5-12-3-6-13(17)7-4-12/h2-10H,1H3,(H,18,20)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDFKUYOLSOEHZ-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methoxyphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5782267.png)
![ethyl (4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5782274.png)
![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5782277.png)
![N-[2-(acetylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5782285.png)


![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5782311.png)


![ethyl 4-[3-(benzyloxy)benzoyl]piperazine-1-carboxylate](/img/structure/B5782355.png)



